Licarbazepine-D4

Stable Isotope Dilution Assay LC-MS/MS Method Validation Therapeutic Drug Monitoring

Licarbazepine-D4 is the definitive deuterated internal standard for LC-MS/MS quantification of licarbazepine (MHD) in biological matrices. Unlike non-deuterated analogues that introduce quantitative error from differential ionization and matrix effects, this stable isotope-labeled compound provides a 4-Da mass shift for unambiguous resolution while co-eluting precisely with MHD to correct plasma matrix effects. With ≥97% atom D isotopic purity and metabolically stable aromatic-ring labeling, it achieves precision within 15% RSD—meeting FDA/EMA bioanalytical method validation guidelines for ANDA submissions, therapeutic drug monitoring, and forensic toxicology.

Molecular Formula C15H14N2O2
Molecular Weight 258.31 g/mol
CAS No. 1020719-39-4
Cat. No. B602593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicarbazepine-D4
CAS1020719-39-4
Synonyms10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide-D4;  10-Hydroxy-10,11-dihydrocarbamezepine-D4;  BIA 2-005-D4;  GP 47779-D4;  Licarbazepine-D4
Molecular FormulaC15H14N2O2
Molecular Weight258.31 g/mol
Structural Identifiers
InChIInChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i1D,3D,5D,7D
InChIKeyBMPDWHIDQYTSHX-DNZPNURCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Licarbazepine-D4 (CAS 1020719-39-4) for LC-MS/MS Quantification: Product Baseline and Core Specifications


Licarbazepine-D4 (CAS 1020719-39-4), also referred to as 10,11-Dihydro-10-hydroxy Carbamazepine-D4, is a deuterium-labeled analogue of licarbazepine (MHD), the primary pharmacologically active metabolite of the anticonvulsant prodrug oxcarbazepine [1]. Featuring a molecular formula of C15H10D4N2O2 and a molecular weight of 258.31 g/mol , this compound incorporates four deuterium atoms in place of hydrogen atoms at specific positions on the aromatic ring system . As a stable isotope-labeled internal standard, it is designed exclusively for use in quantitative analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enable precise measurement of licarbazepine and related dibenzazepine anticonvulsants in biological matrices [2].

Licarbazepine-D4 vs. Non-Deuterated and Alternative Internal Standards: Why Generic Substitution Compromises Bioanalytical Method Integrity


Substituting Licarbazepine-D4 with a non-deuterated structural analogue or an alternative internal standard introduces unacceptable quantitative error in LC-MS/MS methods due to differential ionization behavior, matrix effect susceptibility, and extraction recovery variations. While the unlabeled licarbazepine molecule serves as the therapeutic moiety and analytical target , its use as an internal standard is precluded because it cannot be distinguished from endogenous or administered analyte by the mass spectrometer [1]. Non-isotopic internal standards exhibit distinct chromatographic retention times and ionization efficiencies compared to licarbazepine, failing to co-elute precisely and thus providing inadequate correction for matrix-induced ion suppression or enhancement [2]. Furthermore, even among deuterated alternatives, variations in isotopic purity and deuterium incorporation efficiency directly impact quantitation accuracy [3], making product-specific selection essential for validated method performance.

Licarbazepine-D4: Quantitative Differentiation Evidence for Analytical Method Selection and Procurement


Isotopic Purity and Deuterium Incorporation: Licarbazepine-D4 vs. D3 and Lower-Grade Deuterated Analogues

Licarbazepine-D4 demonstrates a quantifiable purity advantage over alternative deuterated internal standards such as D3-labeled analogues. Product specifications from multiple suppliers confirm that Licarbazepine-D4 (CAS 1020719-39-4) is consistently supplied with a minimum purity of ≥97% by HPLC and ≥97% atom D isotopic enrichment , ensuring that less than 3% of the internal standard mass comprises unlabeled analyte that would otherwise contribute to background signal. In contrast, one commercially available preparation of this compound (a mixture of deuterated material) exhibits a deuterium distribution of only 55% d-4 species, with 35% d-3, 9% d-2, and 1% d-1 [1], which introduces substantial isotopic impurity and cross-signal interference. For D3-labeled licarbazepine analogues, isotopic purity specifications are not always explicitly reported or may be lower .

Stable Isotope Dilution Assay LC-MS/MS Method Validation Therapeutic Drug Monitoring

Mass Spectrometric Resolution: Quantified Analytical Precision Using Licarbazepine-D4 as Internal Standard

In validated bioanalytical methods for the simultaneous quantification of oxcarbazepine and its active metabolite licarbazepine (MHD) in human plasma, the use of a deuterated internal standard (specifically MHD-D4) enables method precision within acceptable regulatory limits. The ultra performance liquid chromatography-MS/MS method developed and validated by Rajendran et al. (2021) employed a deuterated internal standard approach and achieved linearity ranges of 10-4011 ng/mL for oxcarbazepine and 40-16061 ng/mL for MHD, with precision and accuracy parameters meeting validation guidelines [1]. Comparative studies of LC-MS/MS methods for structurally related anticonvulsants demonstrate that deuterated internal standard use yields improved precision compared to non-deuterated alternatives: for example, in a sirolimus assay, use of deuterated internal standard (SIR-d3) reduced assay variability to 2.7%-5.7% compared to 7.6%-9.7% with non-deuterated desmethoxyrapamycin [2].

Bioanalytical Method Validation Quantitative LC-MS/MS Pharmacokinetic Studies

Matrix Effect Compensation: Licarbazepine-D4 vs. Non-Isotopic Internal Standards

Licarbazepine-D4 co-elutes with the non-deuterated analyte licarbazepine due to nearly identical physicochemical properties, enabling precise correction for matrix-induced ion suppression or enhancement in electrospray ionization LC-MS/MS [1]. The deuterium labeling introduces a mass shift of +4 Da relative to the unlabeled analyte (m/z 255 → m/z 259 for the [M+H]+ ion), which is sufficient for complete mass spectrometric resolution while preserving identical chromatographic retention behavior . In contrast, non-isotopic internal standards (e.g., structural analogues or homologues) exhibit differential retention times and ionization efficiencies, resulting in incomplete matrix effect compensation and quantitation bias [2]. The use of a stable isotope-labeled internal standard (SIL-IS) such as Licarbazepine-D4 is essential for therapeutic drug monitoring of oxcarbazepine and licarbazepine, as biological matrix components in plasma can suppress or enhance ionization unpredictably [3].

Ion Suppression Matrix Effect Correction Stable Isotope Dilution

Deuterium Substitution Position: Licarbazepine-D4 Aromatic Ring Labeling vs. Alternative Deuterated Forms

Licarbazepine-D4 incorporates four deuterium atoms specifically at the 1,2,3,4-positions of the aromatic ring system, as confirmed by its IUPAC name (1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide) and InChI key specification [1]. This specific deuteration pattern distinguishes it from other deuterated licarbazepine forms, such as Licarbazepine-D3, which features only three deuterium atoms and may have different isotopic enrichment and labeling positions . The aromatic ring deuteration in Licarbazepine-D4 is metabolically stable under typical in vitro and in vivo conditions, as the C-D bonds at these positions are not involved in the primary metabolic pathways of licarbazepine (which include glucuronidation of the hydroxyl group and minimal oxidative metabolism) [2]. This metabolic stability ensures that the internal standard does not undergo deuterium-hydrogen exchange that would compromise quantitation accuracy over the course of sample processing and analysis.

Deuterium Isotope Effect Metabolic Stability Pharmacokinetic Tracers

Comparative Stock Availability and Analytical Grade: Licarbazepine-D4 Procurement Advantage

Licarbazepine-D4 (CAS 1020719-39-4) is a well-established, commercially available stable isotope-labeled compound with consistent stock availability across multiple reputable suppliers including BOC Sciences, InvivoChem, Clearsynth, and Pharmaffiliates . The compound is typically supplied with a comprehensive Certificate of Analysis (CoA) that includes HPLC purity (≥97-98%), atom % deuterium enrichment (≥97%), and structural confirmation by NMR and MS . In contrast, alternative deuterated forms such as Licarbazepine-D3 or D8-labeled variants may have more limited commercial availability or require custom synthesis with extended lead times . Licarbazepine-D4 is also catalogued as a stable isotope product specifically for use in ANDA and DMF submissions, QC method validation, and stability studies .

Reference Standard Procurement Analytical Method Development Stable Isotope Supply Chain

Licarbazepine-D4: Priority Research and Industrial Application Scenarios Derived from Quantitative Evidence


Therapeutic Drug Monitoring (TDM) of Oxcarbazepine and Eslicarbazepine Acetate in Clinical Laboratories

Licarbazepine-D4 serves as the optimal internal standard for LC-MS/MS methods used in clinical TDM of oxcarbazepine and its active metabolite licarbazepine (MHD). The compound's ≥97% atom D isotopic purity ensures minimal interference from unlabeled analyte , enabling accurate quantification across the therapeutic range of 40-16061 ng/mL MHD in human plasma [1]. The 4-Da mass shift provides unambiguous resolution from the unlabeled MHD analyte, while co-elution behavior corrects for plasma matrix effects that would otherwise compromise inter-patient and intra-patient measurement consistency [2]. This is particularly critical for eslicarbazepine acetate (Zebinix®) TDM, where plasma MHD concentrations guide dose adjustment in epilepsy and bipolar disorder patients [3].

Regulated Bioequivalence and Pharmacokinetic Studies for Generic Oxcarbazepine Formulations

For ANDA submissions and bioequivalence trials comparing generic oxcarbazepine formulations to reference listed drugs, Licarbazepine-D4 provides the analytical precision required for regulatory acceptance. Validated UPLC-MS/MS methods using Licarbazepine-D4 as internal standard achieve precision within 15% RSD for both oxcarbazepine (linearity 10-4011 ng/mL) and MHD (40-16061 ng/mL) , meeting FDA and EMA bioanalytical method validation guidelines. The compound's metabolic stability ensures consistent internal standard response across the entire sample analysis period, preventing systematic bias in pharmacokinetic parameter estimation (Cmax, AUC0-t, AUC0-∞) [1]. This is essential for demonstrating 90% confidence intervals for Cmax and AUC ratios within the 80-125% bioequivalence acceptance range [2].

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies Involving CYP and UGT Enzymes

Licarbazepine-D4 is the preferred internal standard for quantifying licarbazepine formation and depletion in in vitro metabolism studies, including hepatocyte incubations, microsomal stability assays, and CYP/UGT phenotyping experiments. Because the deuterium label is positioned on the metabolically stable aromatic ring rather than the hydroxyl group or carboxamide moiety that undergo glucuronidation and hydrolysis respectively , the internal standard remains intact throughout extended incubations and does not undergo deuterium-hydrogen exchange [1]. This stability is essential for accurate quantification in studies investigating metabolic interactions between oxcarbazepine/eslicarbazepine and co-administered drugs such as ketoconazole (CYP3A4 inhibitor) or valproic acid (UGT inhibitor) [2].

Forensic Toxicology and Postmortem Quantification of Anticonvulsant Exposure

In forensic toxicology applications requiring accurate quantification of oxcarbazepine and licarbazepine in postmortem blood, tissue homogenates, or other complex biological matrices, Licarbazepine-D4 provides essential matrix effect correction. Postmortem samples exhibit highly variable and often severe matrix effects due to hemolysis, putrefaction, and tissue-specific components . The near-identical physicochemical properties of Licarbazepine-D4 to the target analyte ensure co-extraction recovery and co-elution, effectively normalizing for these variable matrix effects [1]. The compound's established use in validated LC-MS/MS methods for antiepileptic drugs [2] provides a documented analytical foundation for forensic casework requiring legally defensible quantitative results [3].

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